
Astragaloside I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Astragaloside I is a triterpenoid saponin that is cycloastragenol glycosylated at positions 3 and 6 by 2,3-di-O-acetyl-beta-D-xylosyl and beta-D-glucosyl residues respectively . It has a role as a plant metabolite and is a monosaccharide derivative, a beta-D-glucoside, a member of oxolanes and a pentacyclic triterpenoid . It is functionally related to a cycloastragenol .
Synthesis Analysis
The synthesis of Astragaloside I involves several genes including AmIDI, AmAACT, AmHMGS, AmHMGR, AmMK, AmPMK, AmMVD, AmFPS, AmSE, and AmCAS . Biotechnological methods have been used to increase the efficiency of Astragaloside I production .Molecular Structure Analysis
Astragaloside I has a molecular formula of C45H72O16 and a molecular weight of 869.0 g/mol . Its structure is complex, involving a pentacyclic triterpenoid core glycosylated at positions 3 and 6 .Chemical Reactions Analysis
Astragaloside I has been shown to have various effects on cellular processes. For instance, it has been shown to increase the expression of nuclear factor E2-related factor (Nrf2), which promotes glutathione production in the liver, and decrease the levels of reactive oxygen species (ROS), resulting in the inhibition of hepatic stellate cell (HSC) activation .Physical And Chemical Properties Analysis
Astragaloside I appears as a white-beige powder . It has a solubility of 50 mg/mL in DMSO, but is insoluble in water .Applications De Recherche Scientifique
Accumulation in Different Organs
Astragaloside I, along with other astragalosides, is synthesized in the leaves and stem of the Astragalus Membranaceus plant and then translocated to the root . The root has been found to have the highest content of astragaloside II compared to astragaloside I, III, and IV .
Biosynthesis Pathway
The biosynthesis pathway of astragalosides, including Astragaloside I, involves 10 mevalonate pathway genes . These genes are expressed at different levels in different organs of the plant, with the highest transcript levels being recorded in the stem and leaf .
Metabolic Regulation
Research progress on the synthetic biology of astragalosides, including the metabolic engineering of astragalosides, has been made . This has improved the probability of solving the problem of medicinal plant resource shortage .
Mécanisme D'action
Target of Action
Astragaloside I, a natural product isolated from Astragalus membranaceus, has been found to interact with several targets. It has been shown to stimulate osteoblast differentiation through the Wnt/β-catenin signaling pathway . In addition, it has been reported to have effects on the Egr2-affiliated transcript lnc9456 in the heart .
Orientations Futures
Propriétés
IUPAC Name |
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68O16/c1-20(45)54-33-25(48)18-53-37(34(33)55-21(2)46)56-22-8-11-42-19-43(42)13-12-39(5)35(41(7)10-9-29(59-41)38(3,4)52)24(47)16-40(39,6)28(43)15-26(23(42)14-22)57-36-32(51)31(50)30(49)27(17-44)58-36/h22-37,44,47-52H,8-19H2,1-7H3/t22-,23?,24-,25+,26-,27+,28-,29-,30+,31-,32+,33-,34+,35-,36+,37-,39+,40-,41+,42+,43+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPDDYORNLOZID-ZHIISFHXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@]34C[C@@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H](C4C2)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
841.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 51346122 | |
Q & A
Q1: How does Astragaloside I interact with its target and what are the downstream effects?
A1: Astragaloside I has been shown to interact with various molecular targets, contributing to its diverse pharmacological activities. One prominent mechanism involves the activation of the Wnt/β-catenin signaling pathway []. This pathway plays a crucial role in cell proliferation, differentiation, and development. Astragaloside I has been shown to promote osteoblast differentiation [] and enhance osteogenesis in periodontal ligament stem cells [] through this pathway. Additionally, Astragaloside I has demonstrated neuroprotective effects by reducing apoptosis of hippocampal neurons induced by intermittent hypoxia, potentially by modulating the expression of hypoxia-inducible factor-1α (HIF-1α) [].
Q2: What are the in vitro and in vivo efficacy findings related to Astragaloside I?
A2: In vitro studies have revealed that Astragaloside I exhibits a range of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects []. In cell-based assays, it has shown efficacy in protecting vascular endothelial cells from oxidative damage induced by oxidized low-density lipoprotein (ox-LDL) []. Animal models have further demonstrated its potential in various disease contexts, such as reducing hippocampal neuron impairment caused by intermittent hypoxia in rats [] and ameliorating ductular reaction and liver fibrosis in a mouse model of cholestatic liver disease [].
Q3: What is the structural characterization of Astragaloside I, including its molecular formula, weight, and spectroscopic data?
A4: Astragaloside I is a cycloartane-type triterpenoid saponin. Its molecular formula is C41H68O14, and it has a molecular weight of 784.97 g/mol. Spectroscopic characterization involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key structural features include a cycloastragenol aglycone moiety with various sugar moieties attached. Detailed spectroscopic data can be found in publications focusing on the isolation and structural elucidation of Astragaloside I [, ].
Q4: What analytical methods are used to characterize, quantify, and monitor Astragaloside I?
A5: Various analytical techniques are employed for the analysis of Astragaloside I. High-performance liquid chromatography (HPLC) coupled with detectors like ultraviolet (UV) detectors [, ], evaporative light scattering detectors (ELSD) [, , , ], and mass spectrometers (MS) [, , ] are commonly used for separation and quantification. Thin-layer chromatography (TLC) coupled with scanning densitometry can also be used for both qualitative and quantitative analysis [, ].
Q5: How has research on Astragaloside I been aided by computational chemistry and modeling?
A6: Computational chemistry and modeling tools have been increasingly utilized to understand the interactions of Astragaloside I with its molecular targets and to predict its potential biological activities. Molecular docking studies can provide insights into the binding affinity and interactions between Astragaloside I and specific proteins involved in relevant signaling pathways []. Quantitative structure-activity relationship (QSAR) models, based on the chemical structure of Astragaloside I and its derivatives, can help predict the activity and potency of new analogs, guiding the development of more effective therapeutic agents [, ].
Q6: How do modifications to the structure of Astragaloside I impact its activity, potency, and selectivity (SAR)?
A7: The structure-activity relationship (SAR) of Astragaloside I and its derivatives has been an area of active research. Studies suggest that the number and type of sugar moieties attached to the cycloastragenol aglycone play a crucial role in determining the pharmacological activity and potency of Astragaloside I []. For instance, Astragaloside IV, a derivative of Astragaloside I with a different glycosylation pattern, exhibits distinct pharmacological activities and potency compared to Astragaloside I [].
Q7: What is known about the stability of Astragaloside I under various conditions and what formulation strategies can be used to improve its stability, solubility, or bioavailability?
A8: The stability of Astragaloside I can be influenced by factors such as temperature, pH, and exposure to light and oxygen. Studies have shown that the acylated forms of astragalosides, like astragaloside I and astragaloside II, can be hydrolyzed to form astragaloside IV during sample preparation, particularly when using alkaline conditions []. This highlights the importance of standardized extraction and analytical methods to ensure accurate quantification of Astragaloside I in plant material and formulations. Strategies to enhance its stability, solubility, and bioavailability include encapsulation techniques, the development of nanoparticles, and the use of novel drug delivery systems [].
Q8: What are the biotechnological approaches used for the sustainable production of Astragaloside I?
A9: Plant tissue culture techniques, such as hairy root cultures, have emerged as promising alternatives for the sustainable production of Astragaloside I [, ]. These methods offer several advantages over traditional plant cultivation, including controlled growth conditions, faster growth cycles, and the potential for higher yields of desired compounds. Furthermore, the use of elicitors, such as methyl jasmonate, in plant cell cultures has been shown to significantly enhance the production of Astragaloside I [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

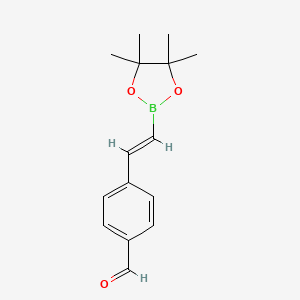
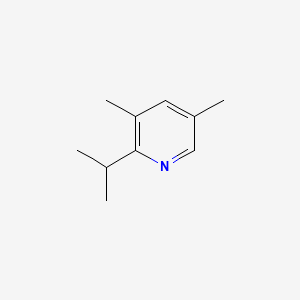

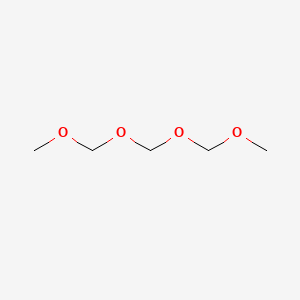
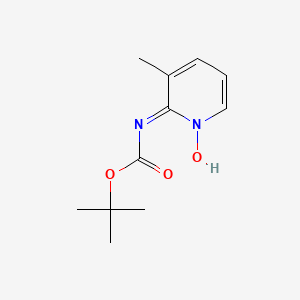


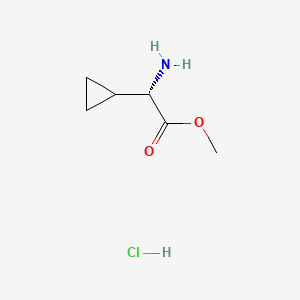
![(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B600155.png)



![7-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B600162.png)
![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide](/img/structure/B600163.png)